1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains two 4-methoxyphenyl groups, a urea group, and a pyrrolidinone group. The 4-methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent at the 4-position. Urea is a functional group consisting of a carbonyl group flanked by two amine groups. Pyrrolidinone is a five-membered lactam (a cyclic amide).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors containing the 4-methoxyphenyl, urea, and pyrrolidinone groups. The exact synthetic route would depend on the specific reactions used to form the bonds between these groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the phenyl rings, urea group, and pyrrolidinone group would all contribute to the overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The phenyl rings might undergo electrophilic aromatic substitution reactions, the urea group could participate in condensation reactions, and the pyrrolidinone group might be involved in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar phenyl rings could give the compound both polar and nonpolar characteristics.Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Urea derivatives have been synthesized and evaluated for their enzyme inhibition and anticancer activities. For instance, a study synthesized several urea derivatives and subjected them to enzyme inhibition assays against urease, β-glucuronidase, and snake venom phosphodiesterase. One compound exhibited notable in vitro anticancer activity against a prostate cancer cell line, highlighting the potential of these compounds in therapeutic applications (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).
Material Science: Hydrogel Formation
In the realm of material science, specific urea derivatives can form hydrogels under certain conditions, influenced by the identity of anions. This property allows for the tuning of the physical properties of gels, such as their rheology and morphology, demonstrating the versatility of urea derivatives in designing materials with specific mechanical properties (G. Lloyd & J. Steed, 2011).
Antimicrobial Evaluation
Novel urea derivatives have also been synthesized and assessed for their antimicrobial activity. Research into compounds such as N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas showed moderate antimicrobial activity, indicating potential applications in developing new antimicrobial agents (P. V. G. Reddy, C. S. Reddy, & M. Venugopal, 2003).
Corrosion Inhibition
Another significant application of urea derivatives is in corrosion inhibition. Studies on compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea in 1 M HCl solution have demonstrated their efficacy as corrosion inhibitors for mild steel, offering potential for industrial applications in protecting metals from corrosion (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any biological activity it might have. This could lead to a better understanding of the compound and its potential uses.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-7-3-15(4-8-17)22-20(25)21-12-14-11-19(24)23(13-14)16-5-9-18(27-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAKPOIYXYMSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.